(6-(2,6-Difluorophenyl)-5-fluoropyridin-2-yl)methanol
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Overview
Description
(6-(2,6-Difluorophenyl)-5-fluoropyridin-2-yl)methanol is a chemical compound that features a pyridine ring substituted with fluorine atoms and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(2,6-Difluorophenyl)-5-fluoropyridin-2-yl)methanol typically involves the reaction of 2,6-difluorobenzaldehyde with 5-fluoropyridine under specific conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired methanol derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(6-(2,6-Difluorophenyl)-5-fluoropyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce different alcohol derivatives.
Scientific Research Applications
(6-(2,6-Difluorophenyl)-5-fluoropyridin-2-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-(2,6-Difluorophenyl)-5-fluoropyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorophenyl isocyanate: Shares the difluorophenyl group but differs in functional groups and reactivity.
2,6-Difluorophenol: Contains the difluorophenyl group and hydroxyl group but lacks the pyridine ring.
2,6-Difluorophenyl isothiocyanate: Similar in structure but contains an isothiocyanate group instead of a methanol group.
Uniqueness
(6-(2,6-Difluorophenyl)-5-fluoropyridin-2-yl)methanol is unique due to its combination of a pyridine ring with multiple fluorine substitutions, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C12H8F3NO |
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Molecular Weight |
239.19 g/mol |
IUPAC Name |
[6-(2,6-difluorophenyl)-5-fluoropyridin-2-yl]methanol |
InChI |
InChI=1S/C12H8F3NO/c13-8-2-1-3-9(14)11(8)12-10(15)5-4-7(6-17)16-12/h1-5,17H,6H2 |
InChI Key |
ICAOUSOGCBORRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=C(C=CC(=N2)CO)F)F |
Origin of Product |
United States |
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